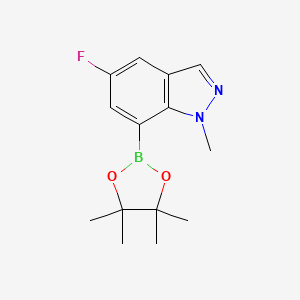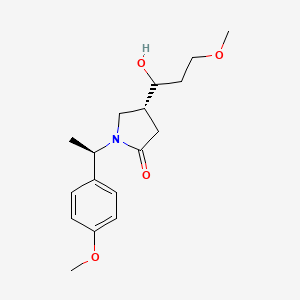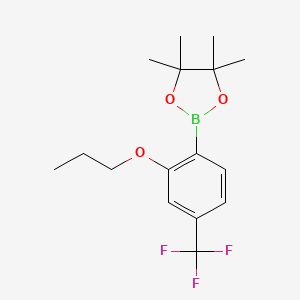
2-Fluoro-5-iodo-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde typically involves the iodination of 2-Fluoro-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-4-methylbenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme-substrate interactions and the modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Fluoro-4-iodobenzaldehyde: Lacks the methyl group, affecting its steric properties and reactivity.
2-Fluoro-5-iodo-4-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group, altering its electronic properties
Uniqueness
2-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the synthesis of complex molecules with specific properties .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
InChI Key |
UMALGJLVIWGQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


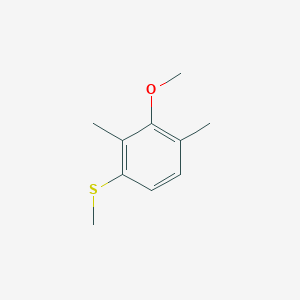

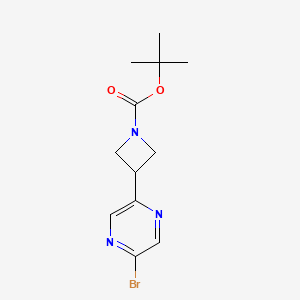

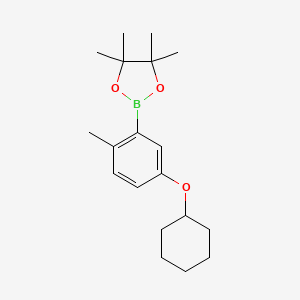
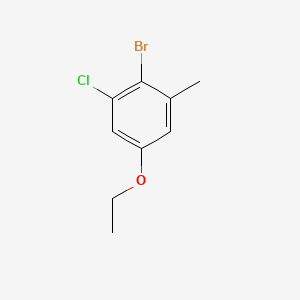

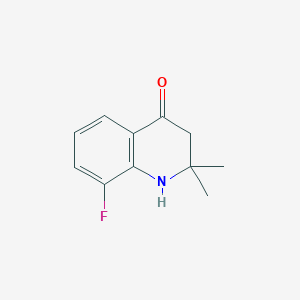
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
